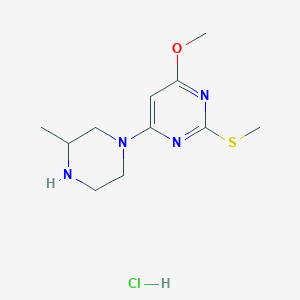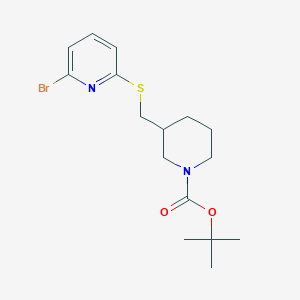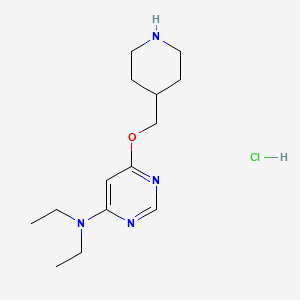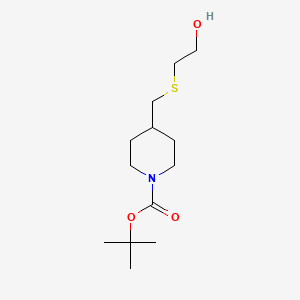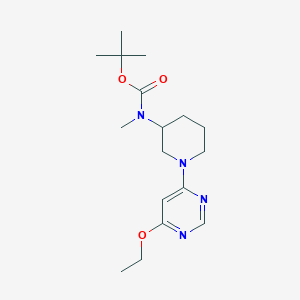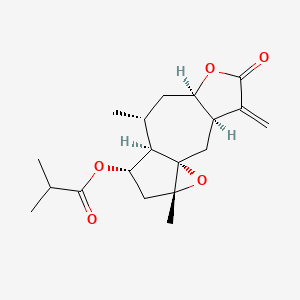
Minimolide F
Descripción general
Descripción
Minimolide F is a sesquiterpene lactone . It has been found to have inhibitory activity against human nasopharyngeal cancer cells . It can be used for the research of cancer . It displays inhibitory activity against human nasopharyngeal cancer cells (CNE) with IC (50) values ranging from 1.1 to 20.3 uM .
Molecular Structure Analysis
The molecular weight of Minimolide F is 334.41 and its formula is C19H26O5 . The SMILES representation of its structure isC[C@@]1(C2)C@(CC@@([H])C@@([H])C[C@H]4C)[C@@]4([H])[C@H]2OC(C(C)C)=O . Physical And Chemical Properties Analysis
Minimolide F is a solid substance with a white to off-white color . It should be stored at 4°C and protected from light . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month, with protection from light .Aplicaciones Científicas De Investigación
Minimolide F and Cancer Research
Antiproliferative Properties : Minimolide F, identified as a sesquiterpene lactone, has been isolated from the supercritical fluid extract of Centipeda minima. Research indicates that it displays inhibitory activity against human nasopharyngeal cancer cells (CNE) with notable IC50 values. This suggests its potential as a therapeutic agent in cancer treatment, particularly for nasopharyngeal carcinoma (Wu et al., 2012).
Structural Analysis and Isolation : The isolation and structural elucidation of Minimolide F have been achieved using techniques like IR, UV, HRESIMS, 1D-NMR, and 2D-NMR. These methods facilitated the understanding of its molecular structure, which is crucial for assessing its biological activities and therapeutic potential (Wu et al., 2012).
Mecanismo De Acción
Safety and Hazards
Minimolide F should be handled with care. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition. Prolonged or repeated exposure should be avoided . After handling, hands and any exposed skin should be washed thoroughly. Contaminated clothing should be removed and washed before reuse .
Direcciones Futuras
While specific future directions for Minimolide F are not mentioned in the search results, it is noted that Centipeda minima, a plant from which sesquiterpene lactones like Minimolide F can be extracted, has wide applications and diverse pharmacological effects . Scholars have conducted extensive studies on its relevant clinical applications, especially its remarkable efficacy in cancer treatment . The future development and utilization of Centipeda minima’s active ingredients to create novel drugs are of great clinical significance .
Propiedades
IUPAC Name |
[(1S,3R,7R,9R,10R,11S,13R)-9,13-dimethyl-4-methylidene-5-oxo-6,14-dioxatetracyclo[8.4.0.01,13.03,7]tetradecan-11-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-9(2)16(20)23-14-8-18(5)19(24-18)7-12-11(4)17(21)22-13(12)6-10(3)15(14)19/h9-10,12-15H,4,6-8H2,1-3,5H3/t10-,12-,13-,14+,15-,18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGAEBIPXRQKFC-PZSYGAARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC34C1C(CC3(O4)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@]34[C@H]1[C@H](C[C@]3(O4)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Minimolide F | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





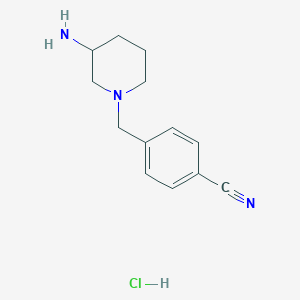

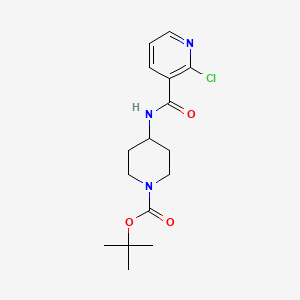

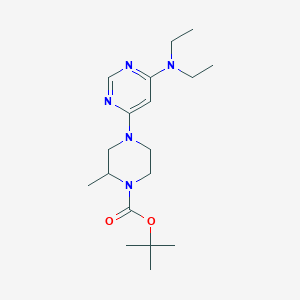
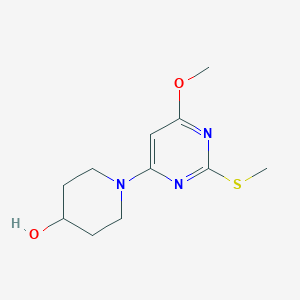
![4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3027666.png)
